methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with a pyrrole ring structure. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is known for its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the esterification of 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The reaction can be summarized as follows:
Esterification: 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid + Methanol + Hydrochloric acid → this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate hydrochloride: Similar structure but with an indole ring instead of a pyrrole ring.
Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate hydrochloride: Similar structure but with an ethyl ester group and different substitution pattern.
Uniqueness
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11ClN2O2 |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-7(10)6-5(4-8)2-3-9-6;/h2-3,9H,4,8H2,1H3;1H |
InChI Key |
IOGRKXKGSFBIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)CN.Cl |
Origin of Product |
United States |
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